

# Addressing interference from intrinsic factor antibodies in cobalamin immunoassays.

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## Compound of Interest

Compound Name: Cobalamin

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## Technical Support Center: Cobalamin Immunoassay Interference

Welcome to the technical support center for addressing interference from intrinsic factor antibodies (IFAB) in **cobalamin** (vitamin B12) immunoassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the impact of IFAB interference in their experiments.

### Frequently Asked Questions (FAQs)

Q1: What is intrinsic factor and what are intrinsic factor antibodies (IFAB)?

A1: Intrinsic factor is a protein produced by the parietal cells of the stomach that is essential for the absorption of vitamin B12 from the diet.<sup>[1][2]</sup> In an autoimmune condition called pernicious anemia, the body produces autoantibodies against intrinsic factor.<sup>[1][3]</sup> These are known as intrinsic factor antibodies (IFAB). There are two main types of IFAB: blocking antibodies that prevent vitamin B12 from binding to intrinsic factor, and binding antibodies that attach to the vitamin B12-intrinsic factor complex.<sup>[4][5]</sup>

Q2: How do intrinsic factor antibodies interfere with **cobalamin** immunoassays?

A2: Intrinsic factor antibodies can interfere with competitive-binding immunoassays, which are commonly used to measure vitamin B12 levels.[6][7] The interference occurs when the patient's IFABs bind to the intrinsic factor reagent used in the assay.[6] This prevents the proper binding of the patient's vitamin B12 and the labeled B12 in the assay, leading to inaccurate measurements.[6] This interference can result in falsely normal or significantly elevated vitamin B12 levels, masking a true deficiency.[6][7][8]

Q3: What are the clinical implications of this interference?

A3: The primary clinical implication is a delayed or missed diagnosis of pernicious anemia, a major cause of severe vitamin B12 deficiency.[6] This can lead to a delay in necessary treatment, potentially resulting in irreversible neurological damage.[6] Therefore, if there is a strong clinical suspicion of vitamin B12 deficiency despite normal or high assay results, further investigation for IFAB interference is warranted.[7][9]

Q4: My **cobalamin** immunoassay shows a normal or high B12 level, but the clinical picture suggests a deficiency. What should I do?

A4: When there is a discrepancy between the vitamin B12 immunoassay results and the clinical presentation, it is crucial to consider the possibility of IFAB interference.[7][10] The recommended course of action is to measure functional markers of vitamin B12 deficiency, such as methylmalonic acid (MMA) and homocysteine.[6][8] Elevated levels of MMA and homocysteine are indicative of a vitamin B12 deficiency, regardless of the serum B12 concentration.[6][8]

Q5: Can recent vitamin B12 injections affect the intrinsic factor antibody test?

A5: Yes, high levels of serum vitamin B12, as seen after a recent injection, can interfere with the IFAB assay and may lead to false-positive results.[1][10][11] It is recommended to wait at least one to two weeks after a vitamin B12 injection before collecting a sample for IFAB testing.[1][2]

Q6: Does a negative intrinsic factor antibody test rule out pernicious anemia?

A6: No, a negative IFAB test does not definitively exclude a diagnosis of pernicious anemia.[3][10][12] The sensitivity of the IFAB test is around 50-70%, meaning it can be negative in a

significant portion of patients with the condition.[1][13] However, the test has a very high specificity, so a positive result strongly supports a diagnosis of pernicious anemia.[1][13]

## Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing potential IFAB interference in your **cobalamin** immunoassays.

### Step 1: Initial Assessment

If you observe unexpectedly normal or high vitamin B12 levels in a sample where deficiency is suspected, consider the following:

- Review Clinical Data: Is there a strong clinical suspicion of pernicious anemia (e.g., megaloblastic anemia, neurological symptoms)?[7][14]
- Check for Recent B12 Injections: Has the patient recently received a vitamin B12 injection? [1][10] High circulating B12 can interfere with some IFAB assays.

### Step 2: Alternative Diagnostic Markers

If interference is suspected, the most reliable next step is to measure functional markers of B12 status:

- Methylmalonic Acid (MMA): Elevated MMA levels are a sensitive and specific indicator of vitamin B12 deficiency at the tissue level.[6][8]
- Homocysteine: Elevated homocysteine can also indicate B12 deficiency, though it can be elevated in folate deficiency as well.[8]

### Step 3: Laboratory Investigation of Interference

Several laboratory methods can be employed to detect and mitigate IFAB interference:

- Polyethylene Glycol (PEG) Precipitation: This method can be used to precipitate immunoglobulins, including IFABs, from the serum sample.[6][15] A significant decrease in the measured B12 concentration after PEG treatment suggests the presence of interfering antibodies.[15][16]

- Use of an Alternative Assay Platform: Different automated immunoassay systems may have varying susceptibility to IFAB interference.[\[6\]](#)[\[7\]](#)[\[17\]](#) Analyzing the sample on a different platform may yield a more accurate result.[\[7\]](#)
- Serial Dilution: Diluting the sample can sometimes reduce the effect of the interfering antibody.[\[18\]](#) If interference is present, a non-linear response upon dilution may be observed.
- Testing for Intrinsic Factor Antibodies: Directly testing for the presence of IFABs is a key step in confirming pernicious anemia as the cause of B12 deficiency.[\[5\]](#)[\[10\]](#)

## Quantitative Data Summary

The following tables provide reference ranges for intrinsic factor antibody assays. Note that ranges can vary between laboratories and methods.

Analyte	Result Interpretation	Reference Range
Intrinsic Factor Antibody	Negative	0.0–1.1 AU/mL
Source: Labcorp		

Analyte	Result Interpretation	Reference Range
Intrinsic Factor Antibody	Negative	< 1.20 AU/mL
Equivocal	1.21 to 1.52 AU/mL	
Positive	> 1.53 AU/mL	
Source: South Tees Hospitals NHS Foundation Trust <a href="#">[19]</a>		

## Experimental Protocols

### Protocol 1: Polyethylene Glycol (PEG) Precipitation for Removal of Interfering Immunoglobulins

Objective: To remove immunoglobulins, including intrinsic factor antibodies, from a serum sample to obtain a more accurate measurement of **cobalamin**.

#### Materials:

- Patient serum sample
- Polyethylene glycol (PEG) 6000 solution (25% w/v in phosphate-buffered saline, pH 7.4)
- Microcentrifuge tubes
- Microcentrifuge
- **Cobalamin** immunoassay kit

#### Methodology:

- Mix equal volumes of the patient's serum and the 25% PEG 6000 solution in a microcentrifuge tube.
- Vortex the mixture gently for 30 seconds.
- Incubate the mixture at room temperature for 10 minutes to allow for the precipitation of immunoglobulin complexes.
- Centrifuge the tube at 10,000 x g for 10 minutes.
- Carefully collect the supernatant, which contains the serum with reduced immunoglobulin levels.
- Analyze the **cobalamin** concentration in the supernatant using your standard immunoassay protocol.
- Compare the post-PEG **cobalamin** result with the result from the untreated sample. A significant drop in the B12 level after PEG treatment is indicative of antibody interference. [\[15\]](#)

## Protocol 2: Detection of Intrinsic Factor Blocking Antibodies (IFAB) by ELISA

Objective: To qualitatively or quantitatively determine the presence of intrinsic factor blocking antibodies in a patient's serum.

Materials:

- Microplate coated with recombinant human intrinsic factor
- Patient serum samples, positive and negative controls
- Wash buffer
- Sample diluent
- Horseradish peroxidase (HRP)-conjugated anti-human IgG
- TMB substrate
- Stop solution
- Microplate reader

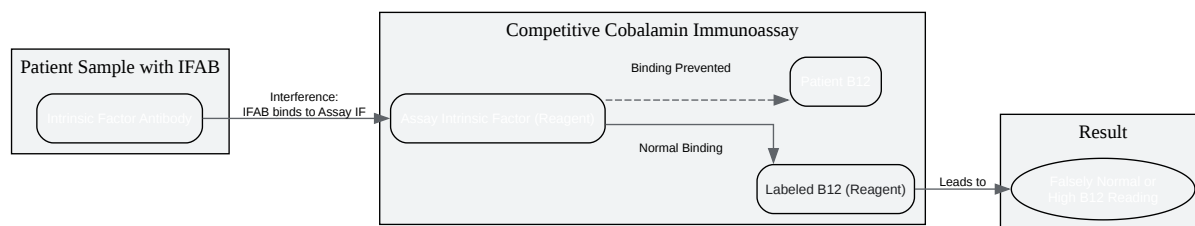
Methodology:

- Dilute patient serum samples and controls according to the manufacturer's instructions (e.g., 1:101).[\[13\]](#)
- Add the diluted samples and controls to the wells of the intrinsic factor-coated microplate.
- Incubate for the time and temperature specified in the kit protocol to allow patient antibodies to bind to the coated intrinsic factor.
- Wash the wells multiple times with wash buffer to remove unbound antibodies and other serum components.
- Add the HRP-conjugated anti-human IgG to each well and incubate. This conjugate will bind to any human antibodies captured on the plate.
- Wash the wells again to remove any unbound conjugate.

- Add TMB substrate to the wells. A color change will occur in wells where the HRP enzyme is present.
- Stop the reaction by adding the stop solution.
- Read the absorbance of each well using a microplate reader at the appropriate wavelength.
- Calculate the antibody concentration or determine the qualitative result (positive/negative) based on the absorbance values of the controls and calibrators, as per the kit instructions.

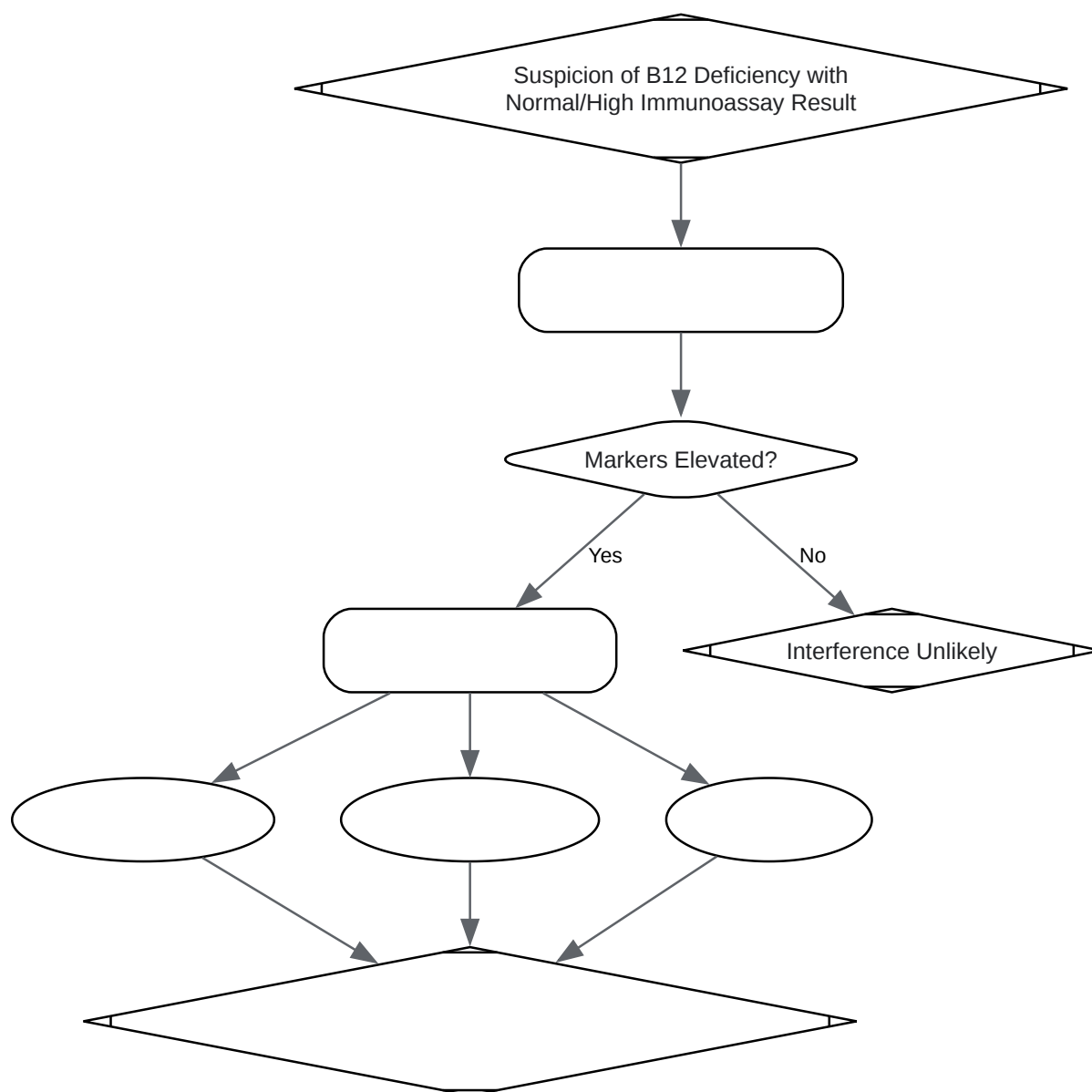
[13]

## Visualizations



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Caption: Mechanism of IFAB interference in competitive **cobalamin** immunoassays.



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Caption: Troubleshooting workflow for suspected IFAB interference.

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